1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Boc-4-[(4-Morpholin-4-yl-phenylamino)methyl]piperidine can be compared with other similar compounds, such as:
1-Boc-4-(Phenylamino)piperidine: This compound is also used in organic synthesis and drug development but lacks the morpholinyl group, which may affect its reactivity and applications.
4-Anilinopiperidine: A precursor in the synthesis of fentanyl and related analogues, this compound is structurally similar but does not have the Boc protection group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C21H33N3O3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
tert-butyl 4-[(4-morpholin-4-ylanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H33N3O3/c1-21(2,3)27-20(25)24-10-8-17(9-11-24)16-22-18-4-6-19(7-5-18)23-12-14-26-15-13-23/h4-7,17,22H,8-16H2,1-3H3 |
InChI Key |
PMXCRERBECGSLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
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